molecular formula C13H12N2O3S B11995802 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide CAS No. 2067-06-3

4-((2-Hydroxybenzylidene)amino)benzenesulfonamide

Cat. No.: B11995802
CAS No.: 2067-06-3
M. Wt: 276.31 g/mol
InChI Key: ZXZQKHBNVGUISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Hydroxybenzylidene)amino)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and cytotoxic properties . This compound is particularly interesting due to its Schiff base structure, which is formed by the condensation of an amine with an aldehyde or ketone.

Chemical Reactions Analysis

4-((2-Hydroxybenzylidene)amino)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The Schiff base structure allows it to form stable complexes with metal ions, which can enhance its biological activity. For example, its metal complexes have shown significant inhibition of carbonic anhydrase, an enzyme involved in various physiological processes .

Comparison with Similar Compounds

4-((2-Hydroxybenzylidene)amino)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its Schiff base structure and the presence of both hydroxyl and sulfonamide groups, which contribute to its diverse biological activities.

Properties

CAS No.

2067-06-3

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H12N2O3S/c14-19(17,18)12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)16/h1-9,16H,(H2,14,17,18)

InChI Key

ZXZQKHBNVGUISZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.